3-Hhni
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Overview
Description
3-Hhni is a complex organic compound with a unique structure that includes a hexynyl group, a hydroxy group, and a nitro group attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hhni typically involves multi-step organic reactions. One common approach is the alkylation of 3-hydroxy-5-nitro-2-indolinone with 1-hexyne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Hhni can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acetic acid.
Substitution: The hexynyl group can participate in nucleophilic substitution reactions, where the terminal alkyne can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: H2/Pd-C, iron powder in acetic acid
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 3-(1-Hexynyl)-5-nitro-2-indolinone
Reduction: 3-(1-Hexynyl)-3-hydroxy-2-indolinone
Substitution: Various substituted indolinone derivatives
Scientific Research Applications
3-Hhni has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers or photoactive compounds.
Mechanism of Action
The mechanism of action of 3-Hhni involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The hexynyl group can participate in covalent bonding with nucleophilic sites on target molecules, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hexynyl)-3-hydroxy-2-indolinone: Lacks the nitro group, which may result in different biological activities.
3-(1-Hexynyl)-5-nitro-2-indolinone: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3-Hydroxy-5-nitro-2-indolinone: Lacks the hexynyl group, which may influence its reactivity and interactions with other molecules.
Uniqueness
3-Hhni is unique due to the presence of all three functional groups (hexynyl, hydroxy, and nitro) on the indolinone core
Properties
CAS No. |
149916-74-5 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17) |
InChI Key |
XTBVUYWNYGORBR-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Canonical SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Synonyms |
3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone 3-HHNI |
Origin of Product |
United States |
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